![molecular formula C23H21N5O3S B2569130 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 840498-03-5](/img/structure/B2569130.png)
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide” is a unique chemical with the linear formula C23H21N5O3S . It has a molecular weight of 447.52 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is attached to a sulfanyl group, which is then attached to an acetamide group. The acetamide group is further substituted with a 4-phenoxyphenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 447.52 and a linear formula of C23H21N5O3S . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available at this time.Scientific Research Applications
Synthesis and Characterization
Synthesis with Metal Ions
The compound has been studied for its interaction with metal ions like gold (III) and nickel (II), leading to the synthesis of new ligand behaviors and complexes, potentially useful for understanding ligand-metal interactions (Ghani & Alabdali, 2022).
Formation of Triazolo-Oxadiazaphosphopine Derivatives
This compound participates in reactions to form derivatives like triazolo-oxadiazaphosphopine, which can be alkylated to produce various derivatives. These derivatives are characterized by their structural properties and have potential applications in chemical synthesis (Moustafa, 1999).
Antimicrobial and Anticancer Activity
Antibacterial and Antifungal Properties
Derivatives of this compound have shown significant antibacterial activity against pathogens like S. aureus and E. coli, and antifungal activity against fungi like A. niger (Hussain, Sharma, & Amir, 2008).
Potential in Cancer Treatment
The interaction of this compound with gold (III) has shown higher cytotoxicity against cancer cell lines like MCF-7, indicating its potential use in cancer treatment (Ghani & Alabdali, 2022).
Other Applications
Herbicide and Pesticide Synthesis
This compound has been included in the composite list of herbicides, suggesting its potential use in agricultural applications (Weed Science, 1985).
Synthesis of Pyrolin Derivatives
It has been used in the synthesis of pyrolin derivatives with potential pharmaceutical applications, particularly in minimizing drug toxicity and developing new medicinal compounds (Chalenko et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-30-18-11-7-16(8-12-18)22-26-27-23(28(22)24)32-15-21(29)25-17-9-13-20(14-10-17)31-19-5-3-2-4-6-19/h2-14H,15,24H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJIFFACDJFAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
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